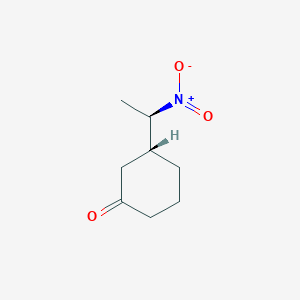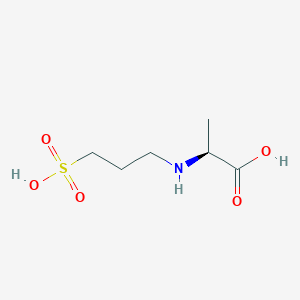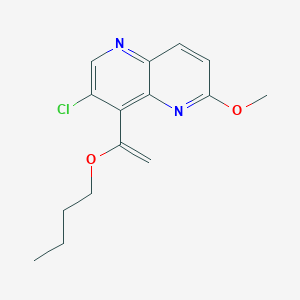
1,1'-Biphenyl, 2'-methyl-2,4,6-tris(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- is a complex organic compound known for its unique structural properties and significant applications in various fields. This compound is characterized by a biphenyl core with multiple isopropyl and methyl substituents, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of biphenyl derivatives with isopropyl and methyl groups under controlled conditions. The reaction often requires the use of strong bases and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity in the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques, often resulting in the removal of specific functional groups.
Substitution: This reaction involves the replacement of one or more substituents on the biphenyl core with different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is frequently used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are often employed, along with Lewis acids like aluminum chloride (AlCl3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce fully hydrogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- exerts its effects involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts as a ligand, coordinating with metal centers to form active catalytic species. This coordination enhances the reactivity and selectivity of the metal catalysts, facilitating efficient chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
tBuBrettPhos: A similar compound with a biphenyl core and tert-butyl substituents, known for its use in cross-coupling reactions.
BrettPhos: Another related compound with different substituents, also used in palladium-catalyzed reactions.
Uniqueness
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- is unique due to its specific combination of isopropyl and methyl groups, which impart distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, offering advantages over other similar compounds in terms of reactivity and selectivity .
Propiedades
Número CAS |
700360-05-0 |
|---|---|
Fórmula molecular |
C22H30 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C22H30/c1-14(2)18-12-20(15(3)4)22(21(13-18)16(5)6)19-11-9-8-10-17(19)7/h8-16H,1-7H3 |
Clave InChI |
XQDPQFCFNWDECK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)

![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)


![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)

![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)

![2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B15158080.png)

